(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol
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Overview
Description
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol typically involves the use of organic synthesis techniques. One common method includes the use of Grignard reagents to introduce the hydroxyl group, followed by a series of reactions to form the double bonds in the carbon chain. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a saturated hydrocarbon.
Scientific Research Applications
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds in organic molecules.
Biology: Researchers investigate its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in electron transfer reactions. These interactions can influence cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: This compound has a similar structure but with a formate ester group instead of a hydroxyl group.
(6E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-1-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol is unique due to the specific position of its hydroxyl group and the arrangement of its double bonds
Properties
Molecular Formula |
C20H34O |
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Molecular Weight |
290.5 g/mol |
IUPAC Name |
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13?,19-15+ |
InChI Key |
IQDXAJNQKSIPGB-NVXXXPNVSA-N |
Isomeric SMILES |
CC(=CCCC(=CCC/C(=C/CCC(C)(C=C)O)/C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Origin of Product |
United States |
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